N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, chlorophenyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl and Methoxy Groups: These groups are usually introduced via nucleophilic substitution reactions, where the appropriate chlorophenyl and methoxy reagents are reacted with the intermediate compounds.
Final Assembly: The final step involves coupling the tetrazole ring with the chlorophenyl and methoxy-substituted benzylamine under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It could be used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide: This compound shares some structural similarities and has been studied for its antiviral properties.
Thiazole Derivatives: These compounds also contain heterocyclic rings and have diverse biological activities.
Uniqueness
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring with chlorophenyl and methoxy groups, which may confer specific properties not found in other similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with tailored properties.
Properties
Molecular Formula |
C18H20ClN5O2 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C18H20ClN5O2/c1-3-24-22-18(21-23-24)20-11-14-6-9-16(17(10-14)25-2)26-12-13-4-7-15(19)8-5-13/h4-10H,3,11-12H2,1-2H3,(H,20,22) |
InChI Key |
YETHRZCTPHFNIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.